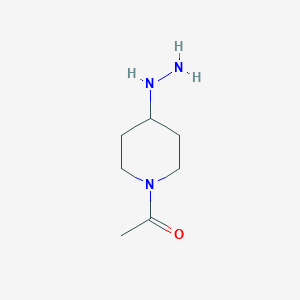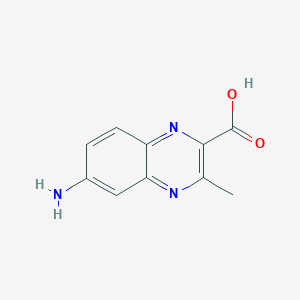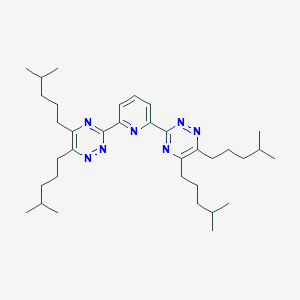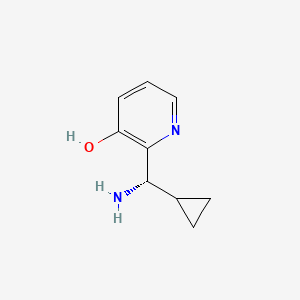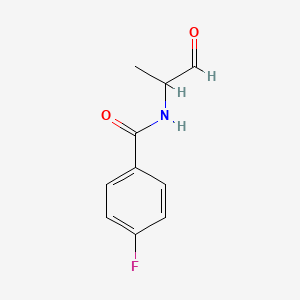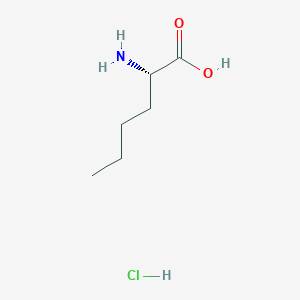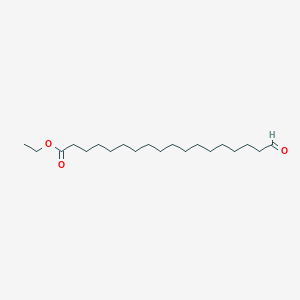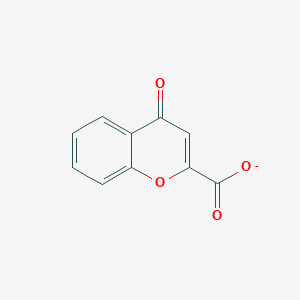
2-Hydrazinyl-3-iodo-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinyl-3-iodo-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H4F3IN4 It is a derivative of pyridine, characterized by the presence of hydrazinyl, iodo, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-iodo-5-(trifluoromethyl)pyridine typically involves the introduction of the hydrazinyl, iodo, and trifluoromethyl groups onto a pyridine ring. One common method involves the reaction of 2-chloro-5-iodo-3-(trifluoromethyl)pyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydrazinyl-3-iodo-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The iodo group can be reduced to form the corresponding hydrazinyl-trifluoromethylpyridine.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azo compounds, while substitution of the iodo group can produce a variety of derivatives depending on the nucleophile.
Applications De Recherche Scientifique
2-Hydrazinyl-3-iodo-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 2-Hydrazinyl-3-iodo-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The hydrazinyl group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydrazinyl-3-(trifluoromethyl)pyridine: Lacks the iodo group, which may affect its reactivity and interactions.
2-Iodo-5-(trifluoromethyl)pyridine: Lacks the hydrazinyl group, which may reduce its ability to form hydrogen bonds.
2-Hydrazinyl-5-(trifluoromethyl)pyridine: Similar structure but different substitution pattern, which can influence its chemical properties and applications.
Uniqueness
2-Hydrazinyl-3-iodo-5-(trifluoromethyl)pyridine is unique due to the combination of the hydrazinyl, iodo, and trifluoromethyl groups on the pyridine ring. This unique combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H5F3IN3 |
|---|---|
Poids moléculaire |
303.02 g/mol |
Nom IUPAC |
[3-iodo-5-(trifluoromethyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C6H5F3IN3/c7-6(8,9)3-1-4(10)5(13-11)12-2-3/h1-2H,11H2,(H,12,13) |
Clé InChI |
XMTKUCMKJQJFSV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1I)NN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


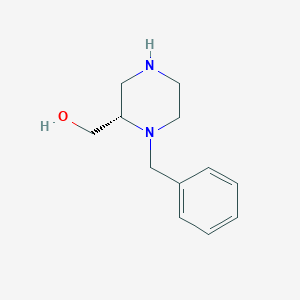
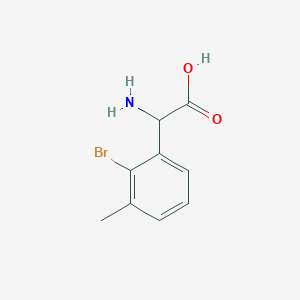
![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)
